Morfamquat dichloride chemical structure and properties
Morfamquat dichloride chemical structure and properties
Abstract
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and toxicological profile of Morfamquat dichloride. Designed for researchers, scientists, and professionals in drug development and agricultural science, this document synthesizes available technical data to offer a thorough understanding of this quaternary ammonium herbicide. While Morfamquat dichloride is now considered largely obsolete in many regions, its study remains relevant for environmental analysis, toxicological research, and understanding the broader class of bipyridylium herbicides. This guide adheres to the principles of scientific integrity, providing cited, verifiable information and highlighting areas where data remains limited.
Introduction
Morfamquat dichloride is a quaternary ammonium herbicide, belonging to the bipyridylium class of compounds, known for its contact and desiccant action against broadleaved weeds.[1][2] Historically marketed under trade names such as Morfoxone and Dextrone, it was primarily used in the cultivation of cereals and for ornamental and recreational turf.[1] Although its use has been largely discontinued in many developed countries, with its UK approval, for instance, being withdrawn in 1999, its chemical properties and mode of action, which are closely related to the more widely known herbicide paraquat, continue to be of scientific interest.[1][3] This guide aims to consolidate the available scientific knowledge on Morfamquat dichloride, providing a detailed resource for technical professionals.
Chemical Structure and Nomenclature
The chemical identity of Morfamquat dichloride is defined by its unique bipyridylium core structure with substituted morpholine side chains.
Chemical Structure
The structure of Morfamquat dichloride consists of a 4,4'-bipyridinium dication, to which two 2-(3,5-dimethyl-4-morpholinyl)-2-oxoethyl groups are attached at the nitrogen atoms. The positive charges on the nitrogen atoms of the bipyridinium core are balanced by two chloride anions.
Caption: Chemical structure of Morfamquat dichloride.
Nomenclature and Identifiers
A consistent and accurate identification of chemical compounds is crucial in scientific research. The following table summarizes the key identifiers for Morfamquat dichloride.
| Identifier | Value | Source |
| IUPAC Name | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride | [4] |
| CAS Name | 1,1′-bis[2-(3,5-dimethyl-4-morpholinyl)-2-oxoethyl]-4,4′-bipyridinium dichloride | [4] |
| CAS Number | 4636-83-3 | [4][5] |
| Molecular Formula | C₂₆H₃₆Cl₂N₄O₄ | [4] |
| Molecular Weight | 539.5 g/mol | [2][6] |
| InChI | InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2 | [4][6] |
| InChIKey | LVPGGWVHPIAEMC-UHFFFAOYSA-L | [4][6] |
| SMILES | CC1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3ccCC(=O)N4C(C)COCC4C.[Cl-].[Cl-] | [6] |
| Synonyms | Morfoxone, Ceroxone, PP-745, Morphamquat dichloride | [2] |
Physicochemical Properties
| Property | Value | Remarks | Source |
| Melting Point | >300 °C | Decomposes at high temperatures. | [7] |
| Water Solubility | Data not available | As a dichloride salt, it is expected to be soluble in water. | [1] |
| Solubility in Organic Solvents | Data not available | Limited solubility is expected in non-polar organic solvents. | |
| Vapor Pressure | Data not available | Expected to be very low due to its salt nature. | [1] |
| pKa | Data not available | As a quaternary ammonium compound, it is a strong electrolyte and fully ionized. |
The lack of precise, publicly available data for properties like water solubility, vapor pressure, and pKa for Morfamquat dichloride is a significant data gap.[1] For research purposes, experimental determination of these values would be necessary.
Synthesis and Manufacturing
The synthesis of Morfamquat dichloride is a multi-step process centered around the quaternization of a bipyridinium core.[1] While specific industrial synthesis protocols are proprietary, the general chemical pathway can be outlined.
Conceptual Synthesis Pathway
The synthesis begins with the preparation of 4,4'-bipyridine. This precursor then undergoes a double alkylation reaction with a suitable chloromethyl morpholine derivative. The resulting intermediate is then treated with hydrochloric acid to yield the final dichloride salt, which enhances its stability and solubility for formulation.[1]
A plausible laboratory-scale synthesis would involve the reaction of 4,4'-bipyridine with 2-chloro-N-(3,5-dimethylmorpholino)acetamide in a suitable polar solvent like acetonitrile or dimethylformamide.[3] The reaction likely proceeds via a nucleophilic substitution mechanism, where the nitrogen atoms of the 4,4'-bipyridine act as nucleophiles, displacing the chloride from the acetamide derivative.
Caption: Conceptual synthesis pathway for Morfamquat dichloride.
Mechanism of Action
Morfamquat dichloride is a non-selective contact herbicide that acts as a Photosystem I (PSI) inhibitor.[1][3] Its mechanism of action is closely related to that of paraquat.
Inhibition of Photosystem I and Generation of Reactive Oxygen Species (ROS)
In the presence of light, the bipyridylium dication of Morfamquat accepts electrons from Photosystem I in the chloroplasts of plant cells. This reduction forms a stable radical cation. This radical cation then rapidly reacts with molecular oxygen to regenerate the dication and produce a superoxide radical (O₂⁻). This process initiates a continuous cycle of reduction and re-oxidation, leading to the massive production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.
These highly reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death and desiccation of the plant tissue.
Caption: Simplified signaling pathway of Morfamquat dichloride's herbicidal action.
Enzymatic Conversion
It is understood that the bulky side groups of the Morfamquat molecule may be cleaved by esterases within the plant cell, converting it to a molecule that behaves identically to paraquat.[8] This enzymatic conversion is a key aspect of its herbicidal activity. However, specific details regarding the enzymes involved and the kinetics of this conversion are not well-documented in the available literature.
Toxicological Profile
Morfamquat dichloride is classified as moderately toxic and is a known neurotoxin, as well as a skin and eye irritant.[1][2]
Acute Toxicity
The primary route of acute toxicity is through ingestion.
| Endpoint | Value | Species | Remarks | Source |
| Oral LD₅₀ | 325 mg/kg | Rat | Moderately toxic. | [1] |
| Dermal LD₅₀ | Data not available | |||
| Inhalation LC₅₀ | Data not available |
Hazard Classification
Based on available data, Morfamquat dichloride has the following hazard classifications:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[5]
-
Skin Irritation: Category 2 (Causes skin irritation)[5]
-
Eye Irritation: Category 2 (Causes serious eye irritation)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5]
-
Hazardous to the Aquatic Environment (Chronic): Category 3 (Harmful to aquatic life with long-lasting effects)[5]
Environmental Fate and Ecotoxicology
Detailed information on the environmental fate and ecotoxicology of Morfamquat dichloride is limited.[1] Much of the understanding is extrapolated from the behavior of other bipyridylium herbicides like paraquat.
Soil Persistence and Mobility
Quaternary ammonium herbicides are known to bind strongly to soil particles, particularly clay minerals and organic matter. This strong adsorption limits their mobility in soil and reduces their bioavailability for microbial degradation. The persistence of these compounds in soil can be long, though specific half-life data for Morfamquat dichloride is not available.
Ecotoxicity
Morfamquat dichloride is considered harmful to aquatic life with long-lasting effects.[5] However, specific LC₅₀ values for fish and aquatic invertebrates are not readily found in the public domain.[2]
Analytical Methodology
The analysis of bipyridylium herbicides like Morfamquat dichloride in environmental and biological samples typically requires specialized analytical techniques due to their polar and ionic nature.
Sample Preparation
Sample preparation often involves an extraction with an acidified methanol-water mixture.[9] For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.
Instrumental Analysis
Several analytical techniques can be employed for the quantification of bipyridylium herbicides:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method. The use of ion-pairing reagents in the mobile phase can improve chromatographic separation on reversed-phase columns.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the detection and quantification of these compounds at low concentrations.[3][9]
-
Capillary Electrophoresis (CE): CE is another technique that has been successfully used for the separation of bipyridylium herbicides.[4]
Caption: A conceptual workflow for the analysis of Morfamquat dichloride.
Metabolism
The metabolism of herbicides in plants and animals involves a series of biochemical reactions aimed at detoxification and elimination.
Plant Metabolism
In plants, herbicide metabolism is a key factor in selectivity. Tolerant plants can often metabolize a herbicide to a non-toxic form more rapidly than susceptible species. The metabolism of herbicides in plants generally occurs in three phases:
-
Phase I: Oxidation, reduction, or hydrolysis reactions.
-
Phase II: Conjugation with sugars, amino acids, or glutathione.
-
Phase III: Compartmentalization or storage of the conjugated metabolites.[10]
For Morfamquat dichloride, as previously mentioned, an initial metabolic step is likely the enzymatic cleavage of the side chains to form a paraquat-like molecule.[8]
Animal Metabolism
In animals, the metabolism of xenobiotics, including herbicides, primarily occurs in the liver. The metabolic pathways are similar to those in plants (Phase I and Phase II), but the resulting water-soluble conjugates are typically excreted from the body.[11] Specific metabolic pathways for Morfamquat dichloride in animals have not been detailed in the available literature.
Conclusion
Morfamquat dichloride is a bipyridylium herbicide with a well-defined chemical structure and a mechanism of action centered on the disruption of Photosystem I and the generation of reactive oxygen species. While its use has declined significantly, it remains a compound of interest for comparative toxicological and environmental studies. This guide has synthesized the available technical information on Morfamquat dichloride, providing a detailed overview of its chemical and biological properties. It is important to note the significant data gaps that exist, particularly concerning its quantitative physicochemical properties, detailed toxicological profile for various organisms and exposure routes, and its environmental fate. Further research would be required to fill these gaps for a complete risk assessment of this compound.
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Morfamquat dichloride. (n.d.). CAS Common Chemistry. [Link]
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Morfamquat dichloride | C26H36Cl2N4O4 | CID 107850. (n.d.). PubChem. National Institutes of Health. [Link]
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Critical review on the environmental fate of quaternary ammonium herbicides in soils devoted to vineyards. (2013, May 21). PubMed. [Link]
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